
4-Bromo-1-benzothiophen-2-amine
概要
説明
4-Bromo-1-benzothiophen-2-amine is a heterocyclic compound that features a thiophene ring fused with a benzene ring, substituted with an amino group at the 2-position and a bromine atom at the 4-position
作用機序
Target of Action
Similar compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have been reported to activate nrf2 .
Mode of Action
It’s worth noting that similar compounds, like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, activate nrf2 via a non-electrophilic mechanism .
Biochemical Pathways
The activation of nrf2 by similar compounds suggests that it may influence oxidative stress response pathways .
Result of Action
Similar compounds have been reported to inhibit inflammation in macrophages .
生化学分析
Biochemical Properties
2-Amino-4-bromo-benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, 2-Amino-4-bromo-benzo[b]thiophene can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and other conditions.
Cellular Effects
The effects of 2-Amino-4-bromo-benzo[b]thiophene on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-4-bromo-benzo[b]thiophene has been reported to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Furthermore, this compound can alter the expression of genes involved in inflammation, apoptosis, and cell proliferation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-4-bromo-benzo[b]thiophene involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 2-Amino-4-bromo-benzo[b]thiophene inhibits the activity of certain kinases involved in inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-bromo-benzo[b]thiophene can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its biological activity over extended periods . Prolonged exposure to 2-Amino-4-bromo-benzo[b]thiophene can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent modulation of gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Amino-4-bromo-benzo[b]thiophene vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities, without significant adverse effects . At higher doses, 2-Amino-4-bromo-benzo[b]thiophene can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
2-Amino-4-bromo-benzo[b]thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . The metabolic profile of 2-Amino-4-bromo-benzo[b]thiophene is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-Amino-4-bromo-benzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation and distribution . Additionally, 2-Amino-4-bromo-benzo[b]thiophene can bind to plasma proteins, influencing its bioavailability and tissue distribution . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Amino-4-bromo-benzo[b]thiophene plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects . The targeting of 2-Amino-4-bromo-benzo[b]thiophene to these compartments is mediated by specific targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-benzothiophen-2-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-benzo[b]thiophene is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 4-Bromo-1-benzothiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzo[b]thiophenes with various functional groups.
- Oxidized or reduced derivatives depending on the reaction conditions.
科学的研究の応用
4-Bromo-1-benzothiophen-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
類似化合物との比較
2-Amino-benzo[b]thiophene: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-benzo[b]thiophene:
2-Amino-4-chloro-benzo[b]thiophene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4-Bromo-1-benzothiophen-2-amine is unique due to the presence of both amino and bromo substituents, which confer distinct reactivity and versatility in various chemical transformations and applications.
特性
IUPAC Name |
4-bromo-1-benzothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHQZTNGTGTYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


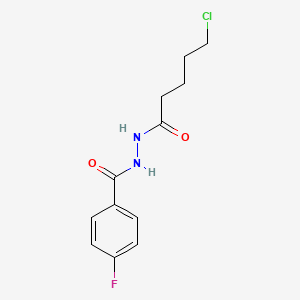



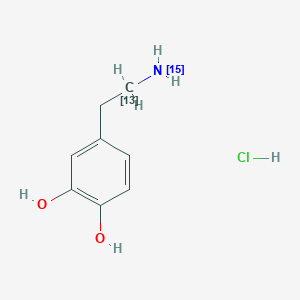
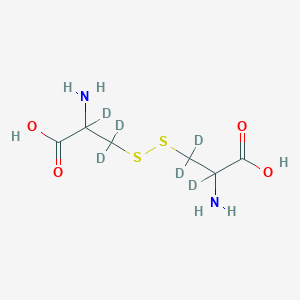
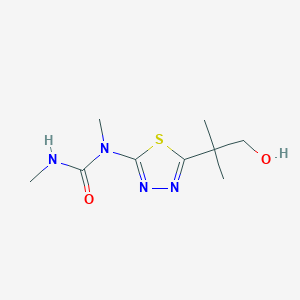
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
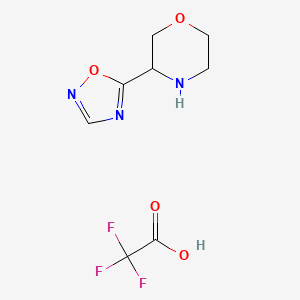
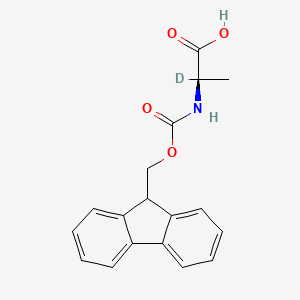

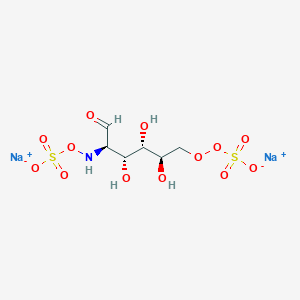

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
